3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C12H19NO. This compound is characterized by a cyclohexenone ring substituted with a dimethylamino group and a dimethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of dimethylamine with a suitable precursor, such as a cyclohexenone derivative. The reaction conditions often include the use of a base, such as sodium hydride, to deprotonate the dimethylamine and facilitate its nucleophilic attack on the cyclohexenone ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening methods can also optimize reaction conditions and identify the most efficient catalysts for the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the compound can undergo nucleophilic addition reactions with electrophilic centers in biological molecules, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5,5-dimethylcyclohex-2-enone: This compound is structurally similar but contains an amino group instead of a dimethylamino group.
2-[(3-{2-[4-(dimethylamino)phenyl]ethenyl}-5,5-dimethylcyclohex-2-en-1-ylidene)methyl]-3-methyl-1,3-benzothiazol-3-ium perchlorate: This compound has a similar cyclohexenone core but with additional aromatic and heterocyclic substituents.
Uniqueness
3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific combination of a dimethylamino group and a cyclohexenone ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2)8-10(5-6-13(3)4)7-11(14)9-12/h5-7H,8-9H2,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVLQMAASSCIQS-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)C=CN(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=CC(=O)C1)/C=C/N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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